2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the triazole intermediate.
Substitution of Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the triazole-sulfanyl intermediate with N-(5-chloro-2-methylphenyl)acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted phenyl compounds.
Scientific Research Applications
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various chemical syntheses.
Disilanes: Organosilicon compounds with unique electronic properties.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): A compound used in complex synthesis.
Uniqueness
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique combination of a triazole ring, sulfanyl group, and substituted phenyl groups provides distinct chemical and biological properties not commonly found in simpler compounds.
Properties
CAS No. |
477313-69-2 |
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Molecular Formula |
C28H29ClN4O2S |
Molecular Weight |
521.1 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C28H29ClN4O2S/c1-18-6-11-21(29)16-24(18)30-25(34)17-36-27-32-31-26(19-7-9-20(10-8-19)28(2,3)4)33(27)22-12-14-23(35-5)15-13-22/h6-16H,17H2,1-5H3,(H,30,34) |
InChI Key |
PLTPDVWYKKXSOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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